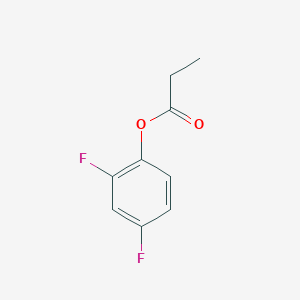

2,4-Difluorophenyl propionate

Description

Significance of Aryl Propionate (B1217596) Esters in Contemporary Organic Chemistry Research

Aryl propionate esters are a subclass of esters, which are versatile compounds that play a crucial role in organic synthesis. numberanalytics.com Esters, characterized by the general formula R-COO-R', are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') or aryloxy (-OAr) group. numberanalytics.comlibretexts.org They are fundamental building blocks and intermediates for producing a wide array of organic molecules, including polymers, pharmaceuticals, and agrochemicals. numberanalytics.com

In synthesis, the ester group can serve as a protecting group, allowing chemists to perform reactions on other parts of a molecule without affecting a carboxylic acid moiety. numberanalytics.com Aryl esters, including those of propionic acid (also known as propanoic acid), are common motifs. The nomenclature of these esters typically involves naming the aryl group first, followed by the name of the parent acid with the "-ic" ending replaced by "-ate". libretexts.org For example, the reaction between propanoic acid and phenol (B47542) would yield phenyl propanoate. Esters are widely found in nature and are often responsible for the pleasant fragrances of fruits and flowers. libretexts.orgwikipedia.org This has led to their extensive use in the flavor and fragrance industry. wikipedia.org

Table 1: Examples of Propionate Esters and Their Context

| Ester Name | Parent Alcohol | Common Application/Significance |

|---|---|---|

| Ethyl propionate | Ethanol | Used as a solvent and in flavorings. libretexts.org |

| Methyl propionate | Methanol | Characterized by a fruity odor, it is used as a flavoring agent and in fragrances. fiveable.me |

| Clobetasol Propionate | Clobetasol | A synthetic corticosteroid. ca.gov |

Overview of Fluorinated Organic Compounds in Chemical Synthesis and Materials Science

The incorporation of fluorine into organic molecules dramatically alters their physical and chemical properties, making organofluorine compounds highly valuable across various scientific fields. numberanalytics.com Fluorine's status as the most electronegative element results in the carbon-fluorine (C-F) bond being the strongest in organic chemistry. nih.gov This bond imparts exceptional thermal stability and chemical inertness. nih.govnumberanalytics.com

In materials science, these properties are harnessed to create high-performance products. numberanalytics.com Fluoropolymers, for instance, are known for their resistance to heat and chemicals, while fluid fluoropolymers serve as specialty lubricants in demanding applications. numberanalytics.comalfa-chemistry.com Fluorinated compounds are also components of liquid crystal displays and membranes in fuel cells. alfa-chemistry.com

In medicinal chemistry and chemical synthesis, fluorine substitution is a powerful strategy. It can modify a molecule's lipophilicity, bioavailability, and metabolic stability, which can significantly improve the efficacy of a drug. numberanalytics.comalfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The development of new and selective methods for introducing fluorine into organic scaffolds remains an active and important area of research. researchgate.net

Table 2: Effects of Fluorination on Material and Chemical Properties

| Property | Impact of Fluorination | Rationale/Mechanism |

|---|---|---|

| Thermal Stability | Increased | The high strength of the C-F bond makes the molecule resistant to thermal degradation. numberanalytics.com |

| Chemical Resistance | Enhanced | The strong and stable C-F bond is not easily attacked by oxidants or other chemicals. nih.govnumberanalytics.com |

| Biological Properties | Altered Bioavailability & Metabolism | Fluorine can block metabolic pathways and alter how a molecule is absorbed and distributed. numberanalytics.comalfa-chemistry.com |

| Optical/Electrical Properties | Modified | Fluorination can tune the electronic properties of molecules, affecting how they interact with light and electric fields. numberanalytics.comalfa-chemistry.com |

Structural Context and Research Rationale for Investigating 2,4-Difluorophenyl Propionate

The specific structure of this compound combines the electronically modified 2,4-difluorophenyl ring with the versatile propionate ester functional group. The rationale for its investigation stems from the proven utility of these two components in different molecular contexts.

The 2,4-difluorophenyl moiety is a key structural feature in several important pharmaceutical compounds. A prominent example is the antifungal drug fluconazole (B54011), which targets the enzyme lanosterol (B1674476) 14α-demethylase. asm.org Structural studies have shown that the 2,4-difluorophenyl ring of fluconazole binds within the enzyme's active site, and its specific orientation is crucial for its inhibitory activity. asm.org Research on related compounds, such as 2,4-difluorophenyl-4-hydroxy-benzoate (dfbp-o), has explored their interactions with other biological targets like the cardiac troponin complex, highlighting the potential of this chemical scaffold in developing new therapeutic agents. nih.gov

Historical Perspectives in the Study of Related Difluorophenyl and Propionate Chemical Structures

The study of the chemical structures that constitute this compound is rooted in two distinct but converging timelines within organic chemistry.

The history of organofluorine chemistry is surprisingly long, with initial reports predating the isolation of elemental fluorine itself. nih.gov The first synthesis of an organofluorine compound, methyl fluoride (B91410), was reported in 1835, while the first formation of an aryl carbon-fluorine bond was achieved in 1870. nih.gov However, the field only began to flourish in the mid-20th century, spurred by the discovery of new fluorinating agents and a growing appreciation for the unique properties of fluorinated compounds. numberanalytics.com The development of difluorophenyl compounds is a more modern chapter in this history, largely driven by the search for new pharmaceuticals and agrochemicals in the latter half of the 20th century. alfa-chemistry.commdpi.com

The chemistry of esters, including propionates, is foundational to the field of organic chemistry. Esterification reactions, which form esters from an alcohol and a carboxylic acid, are among the classic transformations taught to chemists. wikipedia.org Esters were identified early on as important natural products, responsible for the scents of flowers and fruits. libretexts.org Their synthesis and reactions, such as hydrolysis and transesterification, have been studied for well over a century and are central to industries ranging from fragrances to plastics. numberanalytics.comwikipedia.org The specific study of simple propionate esters is part of this broader historical development of understanding and manipulating carboxylic acid derivatives. libretexts.orgopenstax.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl) propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQYVCHPHFEEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,4 Difluorophenyl Propionate and Analogues

Direct Esterification Approaches to Propionate (B1217596) Synthesis

Direct esterification represents the most straightforward route to 2,4-difluorophenyl propionate, typically involving the reaction between 2,4-difluorophenol (B48109) and a propionylating agent. This method, while conceptually simple, relies heavily on the choice of catalyst and the fine-tuning of reaction conditions to achieve high yields and purity.

Catalytic Systems Employed in Ester Formation

The classic Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol (or phenol) with an acid catalyst, is a primary method for this synthesis. chemguide.co.uk In the case of this compound, this involves the reaction of 2,4-difluorophenol and propionic acid.

Catalytic Systems:

Strong Acid Catalysts: Concentrated sulfuric acid is a conventional and effective catalyst for driving the equilibrium towards the ester product. chemguide.co.ukgoogle.com Dry hydrogen chloride gas is also used, particularly for aromatic esters. chemguide.co.uk

Reactive Acyl Donors: An alternative to using propionic acid directly is to employ more reactive derivatives. The reaction of 2,4-difluorophenol with propionyl chloride (an acyl chloride) or propanoic anhydride (B1165640) (an acid anhydride) is often faster and may proceed under milder conditions, sometimes without a strong acid catalyst. chemguide.co.uk

Enzymatic Catalysts: Modern green chemistry approaches utilize enzymes, such as immobilized lipases (e.g., Candida antarctica lipase (B570770) B), to catalyze esterification under mild conditions. rsc.org This biocatalytic method offers high selectivity and avoids harsh acidic environments.

Lewis Acids: In some esterification contexts, Lewis acids can be employed as catalysts to activate the carboxylic acid derivative.

The choice of catalyst often depends on the desired scale, purity requirements, and tolerance of other functional groups within the reactants.

Table 1: Comparison of Catalytic Systems for Direct Esterification

| Catalytic System | Reactants | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 2,4-Difluorophenol + Propionic Acid | Heating/Reflux | Low cost, effective | Harsh conditions, potential for side reactions, reversible reaction |

| Propionyl Chloride | 2,4-Difluorophenol | Often room temperature, may use a base (e.g., pyridine) | High reactivity, fast, irreversible | Reagent is moisture-sensitive, produces corrosive HCl byproduct |

| Propanoic Anhydride | 2,4-Difluorophenol | Gentle warming | Good reactivity, less corrosive than acyl chloride | Slower than acyl chloride, produces carboxylic acid byproduct |

| Immobilized Lipase | 2,4-Difluorophenol + Propionic Acid | Mild temperature (e.g., 50°C) in a suitable solvent (e.g., ionic liquid) | High selectivity, environmentally friendly, mild conditions | Higher catalyst cost, slower reaction times |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of this compound via direct esterification is crucial for maximizing product yield and minimizing impurities. The reversible nature of the Fischer esterification necessitates strategic manipulation of the reaction equilibrium. chemguide.co.uk

Key optimization parameters include:

Reactant Stoichiometry: According to Le Châtelier's principle, using an excess of one reactant (either the phenol (B47542) or the carboxylic acid) can shift the equilibrium toward the ester. chemguide.co.uk

Water Removal: The removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding dehydrating agents.

Temperature and Time: Reaction kinetics are temperature-dependent. While higher temperatures increase the reaction rate, they can also lead to side reactions or degradation. Optimization involves finding a balance that allows the reaction to reach completion in a reasonable timeframe without compromising selectivity. scielo.brchemrxiv.org For instance, some direct esterifications are completed in 2-4 hours under reflux. google.com

Solvent: The choice of solvent can influence reaction rates and selectivity. While some reactions can be run neat, others benefit from a solvent that can azeotropically remove water (e.g., toluene) or properly solvate the reactants and catalyst. scielo.br Acetonitrile (B52724) has been noted as a "greener" solvent alternative in some oxidative coupling reactions leading to related structures. scielo.brchemrxiv.org

Catalyst Loading: The concentration of the acid catalyst must be sufficient to achieve a practical reaction rate but not so high as to cause unwanted side reactions like dehydration or polymerization.

Machine learning and high-throughput experimentation are increasingly used as modern tools to navigate the complex interplay of these variables and rapidly identify optimal reaction conditions for yield and purity. beilstein-journals.org

Multi-Step Synthesis Pathways Involving 2,4-Difluorophenyl Precursors

For creating analogues of this compound or when direct esterification is not feasible, multi-step synthetic sequences are employed. These pathways involve the separate construction or modification of the key aromatic and aliphatic components before their final assembly.

Introduction of the 2,4-Difluorophenyl Moiety into Organic Scaffolds

The 2,4-difluorophenyl group is a common structural motif in pharmaceuticals and agrochemicals, and various methods exist for its incorporation into molecular frameworks. mdpi.comscirp.orgopenmedicinalchemistryjournal.com

Friedel-Crafts Acylation: A common method to attach a difluorophenyl ring to a carbonyl-containing structure is through Friedel-Crafts acylation. For example, reacting 1,3-difluorobenzene (B1663923) with an acyl chloride in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) can form a ketone, which can then be further modified. google.comgoogle.com This approach is fundamental for creating a C-C bond to the aromatic ring.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. A boronic acid or organozinc reagent containing the 2,4-difluorophenyl group can be coupled with a scaffold containing a suitable halide or triflate using a palladium or nickel catalyst (e.g., Suzuki or Negishi coupling). researchgate.net This allows for the precise and efficient formation of C-C bonds.

Nucleophilic Aromatic Substitution (S_NAr): While less common for introducing the entire phenyl ring, S_NAr can be used to attach heteroatoms to a pre-existing 2,4-difluorophenyl ring, which is activated towards nucleophilic attack by the electron-withdrawing fluorine atoms.

Synthesis from Fluorinated Building Blocks: Pathways can begin with simpler fluorinated precursors. For instance, multi-step routes have been developed starting from 1,2-difluorobenzene (B135520) or 3,4-difluorobenzaldehyde (B20872) to construct complex molecules containing the difluorophenyl moiety. google.com

Strategic Derivatization of Propionic Acid Components

The propionate portion of the final molecule can also be the subject of strategic modification. Instead of starting with propionic acid itself, derivatives are often used to facilitate the final coupling step or to build more complex analogues.

Conversion to Reactive Intermediates: As mentioned in the direct esterification section, propionic acid is often converted to more reactive species like propionyl chloride or propanoic anhydride to ensure efficient acylation of the 2,4-difluorophenol. chemguide.co.uk

Alkylation with Propionate Precursors: An alternative strategy involves reacting the sodium or potassium salt of 2,4-difluorophenol (a nucleophile) with a propionate derivative containing a good leaving group, such as ethyl 2-bromopropionate. This S_N2 reaction forms the ether linkage in related phenoxy-propionic acid structures, which are structurally similar to esters. google.com

Functionalization of the Propionyl Chain: For the synthesis of more complex analogues, the propionyl chain itself can be derivatized. For example, α-halogenated propionates can be used in Reformatsky-type reactions or as precursors for further functionalization. Studies on related compounds like 2-(2-fluoro-4-biphenylyl)propionic acid show extensive derivatization of the carboxylate function to produce amides, hydrazides, and various heterocyclic rings like oxadiazoles (B1248032) and triazoles. ingentaconnect.com

Mechanistic Investigations of Coupling Reactions in Fluorinated Systems

The synthesis of fluorinated aromatic compounds, including precursors for this compound, often relies on transition-metal-catalyzed cross-coupling reactions. Understanding the mechanisms of these reactions is key to their optimization and troubleshooting.

Palladium-Catalyzed Cycles: The mechanism of Suzuki and similar Pd-catalyzed reactions is generally understood to involve a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organometallic reagent (e.g., boronic acid) to the Pd(II) center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. ruhr-uni-bochum.de

Influence of Fluorine Substituents: The presence of fluorine atoms on the aromatic ring can significantly impact the reaction. The strong electron-withdrawing nature of fluorine can make the aryl-halide bond stronger and the oxidative addition step more challenging. Conversely, it can also influence the rates of other steps in the catalytic cycle.

Side Reactions: A common side reaction in cross-couplings with fluorinated aryl halides is hydrodehalogenation, where the halide is replaced by a hydrogen atom. Mechanistic studies suggest that this can occur through various pathways, sometimes involving water as a hydrogen source, and can compete with the desired carbon-carbon bond formation. acs.org The choice of phosphine (B1218219) ligand on the palladium catalyst can be crucial in controlling the distribution between the desired coupling product and the hydrodehalogenated side product. acs.org

Nickel-Catalyzed Couplings: Nickel-based catalysts are also effective for cross-coupling reactions, including those involving fluorinated alkyl halides. researchgate.net Mechanistic investigations suggest that these reactions can proceed through radical pathways, which can be inhibited by radical traps like TEMPO. researchgate.net The level of fluorination on the substrate can greatly influence the reaction rate. researchgate.net

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Key Intermediates | Influence of Fluorine |

|---|---|---|---|

| Oxidative Addition | The aryl halide (e.g., 2,4-difluorobromobenzene) adds to the low-valent metal center (e.g., Pd(0)L₂). | Ar-Pd(II)-X(L)₂ | Can make the C-X bond stronger, potentially slowing this step. |

| Transmetalation | The organic group from an organometallic reagent (e.g., R-B(OH)₂) is transferred to the palladium center. | Ar-Pd(II)-R(L)₂ | Generally less affected by ring substituents than oxidative addition. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Pd(0)L₂ | Electron-withdrawing groups can facilitate this step. |

| Hydrodehalogenation (Side Reaction) | Undesired replacement of the halide with hydrogen. | Ar-H | A significant competing pathway in reactions with fluorinated substrates. acs.org |

Advanced Synthetic Transformations for Modifying the Chemical Compound

The modification of this compound and its related structures often requires advanced synthetic methods to achieve desired chemical outcomes. These transformations go beyond simple esterification and involve complex reactions that can alter the core structure, introduce new functional groups, and control stereochemistry.

Regioselective and Stereoselective Synthetic Methods

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that allow for precise control over the structure of a molecule. A regioselective reaction favors the formation of one constitutional isomer over others, while a stereoselective reaction favors the formation of a specific stereoisomer. masterorganicchemistry.com

In the context of fluorinated aromatic compounds, regioselectivity is often crucial during substitution reactions on the aromatic ring. For instance, in nucleophilic aromatic substitution (SNAr) of polyfluoroarenes, the position of the incoming nucleophile is directed by the electronic properties of the ring and its substituents. nih.govmasterorganicchemistry.com The electron-withdrawing fluorine atoms activate the ring for nucleophilic attack, and their position, along with other groups, determines the site of substitution. masterorganicchemistry.com Research on octafluorotoluene (B1221213) has shown that nucleophilic attack by phenothiazine (B1677639) occurs selectively at the p-position relative to the trifluoromethyl group, a selectivity governed by both electronic effects and steric hindrance. nih.gov Similarly, studies on 2,4-dichloroquinazolines demonstrate that nucleophilic substitution consistently occurs at the 4-position, a regioselectivity that is vital for the synthesis of bioactive molecules. mdpi.com These principles are directly applicable to modifying the 2,4-difluorophenyl ring in analogues of the title compound.

Stereoselectivity is critical when creating chiral centers within a molecule. While this compound itself is achiral, the synthesis of its more complex analogues often involves creating stereocenters with a specific three-dimensional arrangement. This can be achieved through various methods, including the use of chiral auxiliaries or catalysts. For example, a flexible route to enantiomerically enriched piperidine-2,4-diones has been developed using a regioselective Dieckmann cyclization with a chiral auxiliary. researchgate.net Another strategy involves the stereospecific [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines to produce functionalized 1,4-thiazines, where the stereochemistry of the starting material dictates that of the product. rsc.org Such methods are essential for producing single-enantiomer derivatives for applications where specific stereoisomers are required.

Table 1: Examples of Regioselective Reactions on Aromatic Systems

| Substrate | Nucleophile/Reagent | Conditions | Product | Regioselectivity | Source |

| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 100 °C | 10-(Heptafluoro-p-tolyl)phenothiazine | p-Substitution | nih.gov |

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | Various (e.g., EtOH, reflux) | 2-Chloro-4-aminoquinazoline derivatives | 4-Position Substitution | mdpi.com |

| Allylsilanes | 1. m-CPBA 2. HF·Et₃N | 1. CH₂Cl₂ 2. THF, rt | 2-Fluoro-3-silylpropan-1-ols | High regioselectivity for epoxide opening | acs.org |

Epoxide Chemistry in the Synthesis of Related Fluorinated Intermediates

Epoxides are highly valuable three-membered cyclic ether intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity is extensively exploited in the synthesis of complex molecules, including fluorinated compounds. mdpi.com

In the field of fluorinated pharmaceuticals, epoxides serve as key building blocks. For example, the synthesis of antifungal agents like voriconazole (B182144) involves a crucial step where an epoxide, 1-((2R,3S)-3-(2-chloro-5-pyrimidinyl)-2-(2,4-difluorophenyl)oxiranyl)methanone, is opened by 1H-1,2,4-triazole. Similarly, the synthesis of other antifungal compounds, 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, starts from a 2-(2,4-difluorophenyl)oxirane (B2745973) derivative. tandfonline.comresearchgate.net

Recent research has highlighted novel methods for creating fluorinated compounds from readily available epoxides. Scientists have developed a catalytic system using an inexpensive copper catalyst to facilitate the insertion of a difluorocarbene species into the structure of epoxides, yielding α,α-difluoro-oxetanes, a valuable class of compounds for drug discovery. nus.edu.sg

Furthermore, the ring-opening of epoxides can be highly regioselective, providing a reliable way to introduce fluorine into a specific position. The treatment of epoxides derived from allylsilanes with triethylamine (B128534) trihydrofluoride (HF·Et₃N) leads to the formation of fluorohydrins with excellent regioselectivity. acs.orgchemrxiv.org This reaction proceeds at room temperature, which is milder than many other epoxide-opening fluorination reactions, an acceleration attributed to a stabilizing beta-silyl effect. acs.orgchemrxiv.org The reaction of perfluoropropylene epoxide with various nucleophiles also demonstrates regioselectivity, with the attack consistently occurring at the secondary carbon atom of the epoxide ring. researchgate.net

Table 2: Ring-Opening Reactions of Epoxides to Form Fluorinated Intermediates

| Epoxide | Nucleophile/Reagent | Product Type | Key Feature | Source |

| Allylsilane-derived epoxides | HF·Et₃N | Fluorohydrin | High regioselectivity at room temperature | acs.orgchemrxiv.org |

| Perfluoropropylene epoxide | Alcohols, Hydrogen Halides | α-Substituted perfluoropropionic acid derivatives | Nucleophilic attack at the secondary carbon | researchgate.net |

| 2-(2,4-Difluorophenyl)oxirane derivative | 1H-1,2,4-Triazole | Triazole-containing propanol | Key step in antifungal agent synthesis | tandfonline.com |

| General Epoxides | Difluorocarbene (from precursor) / Copper catalyst | α,α-Difluoro-oxetane | Novel catalytic ring expansion/insertion | nus.edu.sg |

Nucleophilic and Electrophilic Aromatic Substitution Reactions on Fluorinated Arenes

The 2,4-difluorophenyl ring is the central feature of this compound, and its reactivity is dominated by the strong electron-withdrawing nature of the two fluorine atoms. This electronic property profoundly influences both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing electron-poor aromatic rings. masterorganicchemistry.com In this reaction, a nucleophile attacks the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov Fluoroarenes are particularly well-suited for SNAr for two main reasons:

Activation: The high electronegativity of fluorine atoms deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack by lowering the electron density of the arene core. nih.gov

Leaving Group Ability: Fluorine, despite having a strong carbon-fluorine bond, can act as an excellent leaving group in SNAr because the C-F bond cleavage is not the rate-determining step of the reaction. masterorganicchemistry.comlboro.ac.uk

The reaction is most effective when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this placement allows for the stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com This makes SNAr a highly regioselective process for further functionalizing the 2,4-difluorophenyl moiety, where a nucleophile could replace one of the fluorine atoms. The use of alcohols or amines as nucleophiles can lead to the formation of C-O (aryl ether) and C-N (aniline) bonds, respectively. nih.gov

Electrophilic Aromatic Substitution (SEAr) , the classic reaction of benzene (B151609) and its electron-rich derivatives, is significantly more challenging on highly deactivated rings like difluorobenzene. acs.org The presence of the two electron-withdrawing fluorine atoms makes the ring electron-poor and thus less likely to attack an incoming electrophile. The high energy of the potential carbocation intermediate (Wheland intermediate) makes SEAr reactions difficult to achieve under standard conditions. acs.org

Recent advances have introduced new concepts, such as concerted nucleophilic aromatic substitution (CSNAr), which avoids the formation of high-energy intermediates and may broaden the scope of suitable substrates for substitution reactions. nih.gov

Table 3: Overview of Aromatic Substitution on Fluorinated Arenes

| Reaction Type | Substrate Characteristics | Mechanism | Key Features | Source |

| SNAr | Electron-poor arene with a good leaving group (e.g., F, Cl) | Addition-Elimination via Meisenheimer complex | Accelerated by electron-withdrawing groups (ortho/para); Fluorine is a good leaving group. | nih.govmasterorganicchemistry.com |

| SEAr | Electron-rich arene (Challenging for fluoroarenes) | Electrophilic attack forming a Wheland intermediate | Difficult on electron-deficient rings like difluorobenzene due to high-energy intermediate. | acs.org |

| CSNAr | Can include electron-rich arenes | Concerted displacement of leaving group | Avoids high-energy intermediates, expanding reaction scope. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry, also known as sustainable chemistry, is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound and its derivatives can lead to more environmentally friendly, safer, and efficient manufacturing processes.

The twelve principles of green chemistry provide a framework for achieving these goals: acs.org

Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, a simple esterification of 2,4-difluorophenol with propionyl chloride generates HCl as a byproduct, lowering the atom economy. An alternative, such as a direct catalytic esterification with propionic acid that produces only water as a byproduct, would be preferable.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This involves careful selection of reagents and solvents.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. nih.gov Many organic reactions rely on large volumes of solvents, which contribute significantly to waste. nih.gov Exploring solvent-free conditions, such as mechanochemistry (grinding), or using greener solvents like water, supercritical fluids, or biomass-derived solvents can greatly improve the sustainability of a process. nih.govsemanticscholar.org

Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. Syntheses conducted at ambient temperature and pressure are ideal. athensjournals.gr Microwave-assisted and ultrasound-assisted synthesis can often reduce reaction times and energy consumption. semanticscholar.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. athensjournals.gr

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided, as such steps require additional reagents and generate waste. acs.org

Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. Recyclable heterogeneous or biocatalytic (enzymatic) catalysts are particularly desirable. mdpi.com

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

By systematically applying these principles, the synthesis of this compound derivatives can be optimized to be more sustainable from both an environmental and economic perspective.

Table 4: Application of Green Chemistry Principles to Ester Synthesis

| Green Chemistry Principle | Conventional Method (Example) | Greener Alternative | Potential Benefit |

| Atom Economy | Esterification with propionyl chloride (generates HCl waste) | Direct catalytic esterification with propionic acid (generates H₂O) | Higher atom economy, less corrosive byproduct. acs.org |

| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane) | Use of water, ethanol, or solvent-free conditions. | Reduced toxicity and environmental impact. nih.gov |

| Energy Efficiency | Conventional heating under reflux for several hours. | Microwave-assisted or ultrasound-assisted synthesis. | Reduced reaction time and energy consumption. semanticscholar.orgathensjournals.gr |

| Catalysis | Use of stoichiometric acid/base catalysts (e.g., H₂SO₄) | Use of a recyclable solid acid catalyst or an enzyme (lipase). | Catalyst can be recovered and reused; milder conditions. mdpi.com |

| Reduce Derivatives | Protection of other functional groups on the phenol before esterification. | Use of a highly specific enzyme that only reacts at the target site. | Fewer reaction steps, less waste, higher yield. acs.org |

Reaction Pathways and Mechanistic Investigations of 2,4 Difluorophenyl Propionate

Hydrolysis Kinetics and Mechanisms of Propionate (B1217596) Esters

The hydrolysis of 2,4-difluorophenyl propionate, the cleavage of the ester bond to yield 2,4-difluorophenol (B48109) and propionic acid, can be achieved under both acidic and basic conditions. libretexts.orgchemguide.co.uk The kinetics and mechanisms of these processes are well-established for esters and are influenced by the electronic nature of the phenyl ring.

Under acidic conditions, the hydrolysis is a reversible process catalyzed by a strong acid, such as sulfuric acid. wikipedia.orgyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com An excess of water is typically used to drive the equilibrium towards the products. wikipedia.org

Basic hydrolysis, or saponification, is an irreversible reaction that goes to completion. libretexts.orgchemguide.co.ukmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the 2,4-difluorophenoxide ion, which is a good leaving group due to the electron-withdrawing nature of the fluorine atoms. The resulting propionic acid is then deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com

The rate of hydrolysis is significantly influenced by the substituents on the phenyl ring. Electron-withdrawing groups, such as the two fluorine atoms in this compound, increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. This effect is particularly pronounced in basic hydrolysis.

Table 1: General Conditions for Ester Hydrolysis

| Hydrolysis Type | Catalyst/Reagent | Solvent | Temperature | Products |

| Acidic | Dilute H₂SO₄ or HCl | Water | Heat (Reflux) | 2,4-Difluorophenol + Propionic Acid |

| Basic | NaOH or KOH | Water/Alcohol | Heat (Reflux) | Sodium or Potassium Propionate + 2,4-Difluorophenol |

Reductive Transformations of the Ester and Aromatic Functionalities

The reduction of this compound can target either the ester group or the aromatic ring, depending on the reducing agent and reaction conditions.

The ester functional group can be reduced to primary alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would yield 1-propanol (B7761284) and 2,4-difluorophenol after cleavage of the ester bond. libretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters unless activated by additives. libretexts.orgresearchgate.net Catalytic hydrogenation can also be employed to reduce aromatic esters to the corresponding alcohols, often using copper-containing catalysts. google.com A one-step procedure to directly reduce unactivated aryl esters to their corresponding tolyl-derivatives has been developed using a Ni/NHC catalyst and an organosilane reducing agent. chemrxiv.org

The difluorinated aromatic ring can also undergo reduction, although this typically requires more forcing conditions. Catalytic hydrogenation over a noble metal catalyst (e.g., Palladium or Platinum) at high pressure and temperature can lead to the saturation of the aromatic ring. The fluorine atoms can also be removed through reductive defluorination processes, although this is a challenging transformation due to the strength of the C-F bond. nih.gov

Table 2: Potential Reductive Pathways for this compound

| Reagent/Catalyst | Target Functionality | Potential Products |

| LiAlH₄ | Ester | 1-Propanol + 2,4-Difluorophenol |

| Ni/NHC, Organosilane | Ester | 2,4-Difluorotoluene |

| H₂/Copper Chromite | Ester | 2,4-Difluorobenzyl alcohol + Propanol |

| H₂/Pd or Pt (High P, T) | Aromatic Ring | 2,4-Difluorocyclohexyl propionate |

Oxidative Pathways and Degradation Studies of the this compound Skeleton

The oxidative degradation of this compound can proceed through various pathways, primarily involving the aromatic ring. The fluorine atoms on the phenyl ring generally increase its resistance to oxidative degradation. mdpi.com

Oxidative cleavage of the aromatic ring is a potential degradation pathway, often initiated by powerful oxidizing agents or through biological pathways. Microbial degradation of fluorinated aromatic compounds has been studied, and it often involves initial hydroxylation of the ring followed by ring cleavage. mdpi.comasm.orgnih.gov The presence of fluorine atoms can influence the regioselectivity of such hydroxylation reactions. nih.gov

The propionate side chain is less susceptible to oxidation compared to the aromatic ring under typical conditions. However, under very strong oxidizing conditions, cleavage of the side chain could occur. The oxidation of phenyl derivatives of fatty acids has been a subject of study, revealing complex metabolic pathways. nih.govconicet.gov.ar

Reactivity Studies of the 2,4-Difluorophenyl Group Towards Various Reagents

The 2,4-difluorophenyl group in this compound exhibits reactivity characteristic of a deactivated aromatic ring. The two electron-withdrawing fluorine atoms decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be significantly slower compared to benzene (B151609). The fluorine atoms are ortho, para-directing, but their strong deactivating effect would likely require harsh reaction conditions.

Nucleophilic Aromatic Substitution: The fluorine atoms can be displaced by strong nucleophiles, particularly when activated by additional electron-withdrawing groups on the ring. The positions ortho and para to the fluorine atoms are the most activated sites for nucleophilic attack.

The fluorine atoms themselves can influence the reactivity of the molecule in other ways. For instance, the 2,4-difluorophenyl group can act as a ligand in metal complexes, and its electronic properties can affect the catalytic activity of such complexes.

Investigation of Rearrangement Reactions and Formation of Side Products

Phenyl esters like this compound can undergo characteristic rearrangement reactions, most notably the Fries rearrangement and the Photo-Fries rearrangement. These reactions lead to the formation of hydroxyaryl ketones, which are important synthetic intermediates. byjus.comwikipedia.orgpw.livetestbook.comlscollege.ac.in

Fries Rearrangement: This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid such as aluminum chloride. byjus.comwikipedia.orgpw.live The reaction can yield both ortho- and para-isomers, with the product distribution being dependent on reaction conditions such as temperature and solvent. byjus.comwikipedia.org For this compound, the propionyl group would migrate to the positions ortho or para to the hydroxyl group. Given the substitution pattern, the likely products would be 1-(2-hydroxy-3,5-difluorophenyl)propan-1-one and 1-(4-hydroxy-3,5-difluorophenyl)propan-1-one.

Photo-Fries Rearrangement: This rearrangement is initiated by UV light and proceeds through a radical mechanism. slideshare.netresearchgate.net It can also produce a mixture of ortho- and para-isomers. wikipedia.org

Side Products: In many of the reactions involving this compound, the formation of side products is possible. For instance, during esterification or hydrolysis, side reactions like the formation of ethers from the alcohol or dehydration can occur, especially under acidic conditions. echemi.com In rearrangement reactions, intermolecular acylation can lead to the formation of polymeric byproducts.

Table 3: Potential Rearrangement Products of this compound

| Reaction | Catalyst/Condition | Potential Products |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) | 1-(2-Hydroxy-3,5-difluorophenyl)propan-1-one, 1-(4-Hydroxy-3,5-difluorophenyl)propan-1-one |

| Photo-Fries Rearrangement | UV Light | 1-(2-Hydroxy-3,5-difluorophenyl)propan-1-one, 1-(4-Hydroxy-3,5-difluorophenyl)propan-1-one |

Advanced Analytical Characterization and Quantification Techniques for 2,4 Difluorophenyl Propionate

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental in separating 2,4-Difluorophenyl propionate (B1217596) from impurities, reaction byproducts, and in preparing pure samples for further analysis. The choice of method depends on the specific analytical goal, such as purity determination, isolation of the bulk material, or monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 2,4-Difluorophenyl propionate due to its high resolution and sensitivity. A reversed-phase (RP-HPLC) method is typically developed for this purpose, as it is well-suited for separating compounds of low to medium polarity.

Method development involves a systematic optimization of chromatographic conditions to achieve a robust and reliable separation. The process begins with the selection of an appropriate stationary phase, commonly a C18 column, which provides excellent retention and selectivity for a wide range of organic molecules. innovareacademics.inpensoft.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is then optimized. pensoft.netijirt.org A gradient elution may be employed to ensure the timely elution of all components with good peak shape. The pH of the mobile phase can be adjusted, for example with orthophosphoric acid, to control the ionization state of any acidic or basic impurities and improve separation. ijirt.org Detection is commonly performed using a UV/Visible detector set at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm. ijirt.org The flow rate is optimized to ensure a balance between analysis time and separation efficiency, with 1.0 mL/min being a common starting point. pensoft.netijirt.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | innovareacademics.inijirt.org |

| Mobile Phase | Acetonitrile and Water (pH adjusted to 3.0) | ijirt.org |

| Elution | Isocratic or Gradient | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

| Detection | UV at 254 nm | ijirt.org |

| Injection Volume | 10-20 µL | pensoft.netscielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, particularly for identifying volatile impurities and potential degradation products. The compound's inherent volatility makes it suitable for direct GC analysis.

A typical GC-MS method utilizes a non-polar capillary column, such as a ZB-5MS or Rxi-5ms, which separates compounds based on their boiling points and interactions with the stationary phase. scielo.brepa.govderpharmachemica.com The analysis involves injecting a small volume of the sample, dissolved in a suitable solvent, into a heated injector port where it is vaporized. The oven temperature is programmed to ramp from a lower to a higher temperature to facilitate the separation of components with different volatilities. scielo.br Helium is commonly used as the carrier gas. scielo.brepa.gov As the separated components elute from the column, they enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information for identification. epa.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) | epa.govderpharmachemica.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | derpharmachemica.com |

| Injector Temperature | 250 °C | scielo.br |

| Oven Program | Initial 70°C, ramp at 6-10°C/min to 280-300°C, hold for 5-10 min | scielo.brderpharmachemica.com |

| Ionization Mode | Electron Impact (EI) | epa.gov |

| MS Detection | Full Scan Mode (e.g., m/z 40-550) | nih.gov |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. umich.edu It is also used for preliminary purity checks and to determine appropriate solvent systems for larger-scale column chromatography. umich.eduresearchgate.net

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel 60F-254. nih.gov The plate is then placed in a developing chamber containing a suitable solvent system, or eluent. A common eluent for compounds of medium polarity is a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase. umich.edu After development, the separated spots are visualized, often using UV light. nih.gov The progress of the reaction can be assessed by observing the disappearance of starting material spots and the appearance of the product spot. The retardation factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the components. researchgate.net

Chiral Chromatography for Enantiomeric Purity and Separation Studies

While this compound itself is an achiral molecule, chiral chromatography would be the indispensable technique for separating enantiomers if a chiral center were introduced into the molecule, for instance, through derivatization or in related chiral analogs. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com

CSPs can be based on various chiral selectors, including polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. eijppr.commdpi.com For ester compounds, polysaccharide-based columns such as Chiralpak® or Chiralcel® are often effective. mdpi.com Method development would involve screening various CSPs and mobile phases (both normal and reversed-phase) to find conditions that provide adequate resolution (Rs) and selectivity (α) between the enantiomers. mdpi.comsigmaaldrich.com The ability to separate enantiomers is crucial in pharmaceutical contexts, as they can have different biological activities. eijppr.com

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a detailed map of the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Molecular Architecture

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous confirmation of the structure of this compound. The presence of fluorine atoms provides an additional, highly sensitive NMR nucleus for structural analysis. magritek.com

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group of the propionate moiety—a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The aromatic region would display complex multiplets for the three protons on the difluorophenyl ring, with their chemical shifts and coupling patterns influenced by the two fluorine atoms and the ester linkage.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester would appear at a characteristic downfield shift. Signals for the aromatic carbons would be split due to coupling with the directly attached fluorine atoms (¹J-CF) and through two or three bonds (²J-CF, ³J-CF).

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. magritek.com It would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the large fluorine-fluorine coupling constant (J-FF) would confirm their relative positions. Furthermore, each fluorine signal would be split by coupling to the nearby aromatic protons (J-FH). rsc.org Analyzing these spectra in concert allows for the complete assignment of the molecular structure. rsc.orgrsc.org

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | Aromatic H | ~7.0 - 7.5 | m |

| -O-CO-CH₂- | ~2.6 | q, J ≈ 7.5 | |

| -CH₂-CH₃ | ~1.2 | t, J ≈ 7.5 | |

| ¹³C NMR | C=O | ~172 | s |

| Aromatic C-O | ~145 (dd) | JCF, JCF | |

| Aromatic C-F | ~160-165 (dd) | ¹JCF ≈ 250, ²JCF ≈ 15 | |

| Aromatic C-H | ~110 - 130 | m (with C-F coupling) | |

| -O-CO-CH₂- | ~28 | s | |

| -CH₂-CH₃ | ~9 | s | |

| ¹⁹F NMR | F-2 | ~ -110 to -115 | m (coupling to F-4 and protons) |

| F-4 | ~ -105 to -110 | m (coupling to F-2 and protons) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique utilized for the identification of functional groups within a molecule. studymind.co.uk By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds. savemyexams.com For this compound, IR spectroscopy can confirm the presence of key functional groups and provide insight into its molecular structure.

The primary absorptions in the IR spectrum of this compound are expected to correspond to the vibrations of the ester functional group and the aromatic ring. The carbonyl (C=O) stretch of the ester is a strong and prominent absorption, typically appearing in the range of 1750-1680 cm⁻¹. studymind.co.uk The C-O stretching vibrations of the ester group will also be present, generally observed in the 1300-1000 cm⁻¹ region. fiveable.me

The presence of the aromatic ring is indicated by several characteristic absorptions. The C-H stretching vibrations of the aromatic protons typically occur above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to absorptions in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, the carbon-fluorine (C-F) bonds of the difluorophenyl group will exhibit strong stretching absorptions, typically found in the 1250-1020 cm⁻¹ range. The specific positions of these peaks can be influenced by the substitution pattern on the aromatic ring.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ester) | C=O Stretch | 1750-1680 | Strong |

| Ester | C-O Stretch | 1300-1000 | Medium-Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Aryl Fluoride (B91410) | C-F Stretch | 1250-1020 | Strong |

| Alkyl Group | C-H Stretch | 2960-2850 | Medium |

This table presents a generalized range for the expected absorption frequencies. The exact wavenumbers can vary based on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula and for elucidating its structure through fragmentation analysis. bioanalysis-zone.commdpi.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. bioanalysis-zone.com

For this compound (C₉H₈F₂O₂), the theoretical exact mass can be calculated with high precision. This accurately measured mass is a critical piece of data for confirming the identity of the compound.

In addition to accurate mass determination of the molecular ion, HRMS coupled with fragmentation techniques (tandem MS or MS/MS) provides detailed structural information. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to piece together the structure of the original molecule. For this compound, expected fragmentation pathways would involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 2,4-difluorophenoxy group and the propionyl group. The fragmentation pattern can also reveal the loss of small neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄). This detailed fragmentation analysis is invaluable for distinguishing between isomers and for the structural confirmation of the analyte. bioanalysis-zone.com

Table 2: Theoretical Exact Mass and Potential Fragment Ions of this compound in HRMS

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₉H₈F₂O₂ | 186.0492 |

| [M - C₂H₅CO]⁺ | C₆H₄F₂O | 129.0203 |

| [M - OC₆H₄F₂]⁺ | C₃H₅O | 57.0340 |

The m/z values are for the monoisotopic masses of the most abundant isotopes.

Quantitative Analytical Method Validation for Research Applications

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose and consistently produce reliable and accurate results. scribd.comijirt.org For research applications involving the quantification of this compound, a comprehensive validation process is necessary.

Method Specificity and Selectivity Profiling

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components, such as impurities, degradation products, or matrix components. demarcheiso17025.com In the context of this compound analysis, this means the method must be able to provide a response that is solely due to the analyte, without interference from structurally similar compounds or other substances in the sample matrix.

To establish specificity, a method is challenged with potential interfering substances. This can involve analyzing blank samples (matrices without the analyte), placebo formulations, and samples spiked with known impurities or related compounds. The chromatographic separation of this compound from these potential interferents is a key aspect of demonstrating specificity in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). google.com The peak purity of the analyte can also be assessed using techniques like photodiode array (PDA) detection in HPLC or by mass spectrometry.

Linearity, Range, and Calibration Curve Establishment

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a specified range. nih.gov The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.gov

To establish linearity, a series of calibration standards of this compound at different known concentrations are prepared and analyzed. scispace.com The response of the instrument is then plotted against the concentration of the analyte to generate a calibration curve. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. scispace.com The International Council for Harmonisation (ICH) guidelines recommend using a minimum of five concentration levels to establish linearity. nih.gov

Table 3: Example of a Linearity Study for this compound

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1.0 | 12543 |

| 5.0 | 63210 |

| 10.0 | 124890 |

| 20.0 | 251023 |

| 50.0 | 625432 |

| Correlation Coefficient (r) | 0.999 |

This data is illustrative and serves as an example of a linearity study.

Assessment of Precision and Accuracy in Quantitative Determinations

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. rsisinternational.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). rsisinternational.org Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as the percentage of recovery of the known amount of analyte added. rsisinternational.orgfda.gov

Precision is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). nih.gov For research applications, repeatability and intermediate precision are commonly evaluated. Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., by spiking a blank matrix) and comparing the measured concentration to the true concentration. sci-hub.se

Table 4: Example of Precision and Accuracy Data for this compound

| Concentration Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low (5.0) | < 2% | < 3% | 98-102% |

| Medium (20.0) | < 2% | < 3% | 98-102% |

| High (40.0) | < 2% | < 3% | 98-102% |

Acceptance criteria for precision and accuracy can vary depending on the specific application and regulatory requirements. fda.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govbitesizebio.com

There are several methods for determining LOD and LOQ, including the signal-to-noise ratio approach and the use of the standard deviation of the response and the slope of the calibration curve. researchgate.net For the signal-to-noise ratio method, the LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1. researchgate.net These parameters are critical for determining the sensitivity of the analytical method and ensuring that it is appropriate for the intended research application, especially when analyzing trace levels of this compound. bio-rad.comeuropa.eu

Table 5: Illustrative LOD and LOQ Values for this compound

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 |

These values are hypothetical and would need to be experimentally determined for a specific analytical method.

Robustness and Ruggedness in Analytical Methodology Development

In the validation of analytical methods, particularly for regulatory submissions, robustness and ruggedness are critical attributes that define the reliability and transferability of the procedure. nih.govchromatographyonline.com The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.comeurachem.org Ruggedness, often considered a measure of intermediate precision, refers to the degree of reproducibility of test results obtained by analyzing the same sample under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. chromatographyonline.comresearchgate.net

For the analysis of this compound, which is likely to be performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), robustness testing is typically conducted during the method development phase. nih.govresearchgate.net This proactive approach identifies which operational parameters need to be tightly controlled to avoid significant deviations in results. The process involves systematically varying parameters like mobile phase composition, pH, column temperature, and flow rate and observing the impact on critical outputs such as peak retention time, resolution, and analyte quantitation. researchgate.net Experimental designs, particularly fractional factorial designs like the Plackett-Burman design, are efficient for screening multiple factors simultaneously to identify the most influential ones. eurachem.orgresearchgate.net

Ruggedness testing confirms that the method is sufficiently resilient to be transferred between different laboratories or even between different analysts and instruments within the same laboratory. researchgate.net The evaluation typically involves comparing the results and their statistical variance (% CV or RSD) under these varied conditions. researchgate.net For a method to be considered rugged, the results should remain equitable and the precision within acceptable limits, often a Relative Standard Deviation (%RSD) of less than 2%. researchgate.net

Below is an illustrative data table for a robustness study of an HPLC method for this compound.

Table 1: Example of Robustness Testing Parameters for an HPLC Assay of this compound

| Parameter | Nominal Value | Variation (+/-) | Effect on Assay (% Change) | Effect on Retention Time (% RSD) |

|---|---|---|---|---|

| Mobile Phase Organic Content | 60% Acetonitrile | 2% | 0.8 | 1.5 |

| pH of Aqueous Phase | 3.0 | 0.2 | 1.1 | 1.9 |

| Column Temperature | 35°C | 2°C | 0.5 | 0.8 |

| Flow Rate | 1.0 mL/min | 0.05 mL/min | 1.3 | 2.1 |

This table is interactive. You can sort the data by clicking on the column headers.

Sample Preparation Strategies and Matrix Effects in Analysis of Fluorinated Esters

The accurate quantification of fluorinated esters like this compound in complex samples, such as biological fluids, environmental matrices, or chemical reaction mixtures, is highly dependent on the sample preparation strategy. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. researchgate.net However, the process is often complicated by matrix effects, where co-extracted components either suppress or enhance the analyte signal, leading to inaccurate results. nih.govnih.gov This is a particularly significant challenge in sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive solid-phase extraction (dSPE), often known by the trade name QuEChERS. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) : A conventional technique that separates compounds based on their differential solubilities in two immiscible liquid phases. While straightforward, it can be labor-intensive and may form emulsions, especially with complex samples. researchgate.net

Solid-Phase Extraction (SPE) : A more advanced and selective technique where the analyte is retained on a solid sorbent while matrix components are washed away. nih.govnih.gov For fluorinated esters, reversed-phase (e.g., C18) or anion-exchange (e.g., WAX) sorbents can be effective. nih.gov The choice of sorbent and elution solvents is critical for achieving high recovery and minimizing matrix interferences.

Dispersive SPE (dSPE) : This method, often used for purifying extracts from LLE, involves adding a small amount of sorbent to the sample extract, vortexing, and centrifuging. It is a rapid and effective cleanup step for removing major interferences. nih.gov

Matrix effects are a major concern in the analysis of fluorinated compounds. nih.govarizona.edu In LC-MS/MS, co-eluting matrix components can interfere with the ionization process in the mass spectrometer's source, leading to ion suppression or enhancement. nih.gov Strategies to mitigate these effects are crucial. One effective approach is the use of an isotopically labeled internal standard, which behaves chemically like the analyte and co-elutes, thus experiencing the same matrix effects and allowing for accurate correction. Another common strategy is the use of matrix-matched calibration standards, where calibration curves are prepared in an extract of a blank matrix to mimic the effect seen in the unknown samples. acs.org Thorough sample cleanup to remove interfering substances like phospholipids (B1166683) or salts is the most direct way to reduce matrix effects. nih.govresearchgate.net

The following table compares potential sample preparation methods for the analysis of this compound in a soil matrix.

Table 2: Comparison of Sample Preparation Methods for this compound in Soil

| Method | Extraction Solvent | Cleanup Step | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |

|---|---|---|---|---|---|

| LLE | Acetonitrile/Water | None | 85 | -45 (Suppression) | 18 |

| SPE (C18) | Methanol | Cartridge Wash | 92 | -20 (Suppression) | 9 |

This table is interactive. You can sort the data by clicking on the column headers. PSA: Primary Secondary Amine.

Computational Chemistry and Theoretical Studies of 2,4 Difluorophenyl Propionate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-difluorophenyl propionate (B1217596) at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy. researchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular tool in quantum chemistry for its balance of accuracy and computational cost. aimspress.com For 2,4-difluorophenyl propionate, DFT is instrumental in exploring its conformational landscape. The rotation around the ester bond and the bonds connecting the phenyl ring to the ester group gives rise to various conformers with different energies.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G*, can predict the optimized geometry of these conformers. researchgate.net The relative energies of these conformers can be calculated to determine the most stable structure. Furthermore, DFT can be used to compute a range of molecular properties.

Illustrative DFT-Calculated Properties of this compound:

| Property | Calculated Value |

| Dipole Moment | 2.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

This table presents illustrative data based on typical DFT calculations for similar aromatic esters.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its tendency to undergo electronic transitions. aip.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. nih.gov

For this compound, ab initio calculations are particularly useful for predicting spectroscopic signatures. Vibrational frequencies calculated using these methods can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. researchgate.net Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov

In terms of reactivity, ab initio methods can be used to model reaction pathways, such as the hydrolysis of the ester. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy can be determined, providing insights into the reaction kinetics and thermodynamics. researchgate.net

Density Functional Theory (DFT) Applications in Conformational Analysis and Molecular Properties

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific conformations, molecular modeling and dynamics (MD) simulations offer a way to explore the full conformational space of this compound over time. gromacs.orgwustl.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior. stanford.edu

These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. This is particularly important for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor. The trajectory of the simulation can be analyzed to identify the most populated conformations and the transitions between them. galaxyproject.org

Structure-Reactivity Relationship (SAR) Derivations from Theoretical Models

Structure-Reactivity Relationship (SAR) studies aim to connect the molecular structure of a compound with its chemical reactivity or biological activity. drugdesign.orgnih.gov Theoretical models derived from computational chemistry are invaluable in establishing these relationships.

The presence and position of fluorine atoms on the phenyl ring of this compound have a significant impact on its reactivity. Fluorine is a highly electronegative atom, and its electron-withdrawing nature can influence the electron density distribution across the molecule. fu-berlin.de

Theoretical studies on similar fluorinated compounds have shown that fluorine substitution can affect the stability of intermediates and transition states in reactions such as hydrolysis. researchgate.net The 2,4-difluoro substitution pattern, with one fluorine atom ortho and one para to the ester group, creates a specific electronic environment that can be analyzed using computational methods to predict its effect on reactivity.

Illustrative Comparison of Calculated Activation Energies for Ester Hydrolysis:

| Compound | Activation Energy (kcal/mol) |

| Phenyl propionate | 25.8 |

| 4-Fluorophenyl propionate | 24.5 |

| This compound | 23.9 |

This table presents illustrative data based on general trends observed in the hydrolysis of substituted phenyl esters.

Both steric and electronic effects play a crucial role in the chemical transformations of this compound. The ortho-fluorine atom can exert a steric hindrance effect, potentially influencing the approach of a nucleophile to the carbonyl carbon of the ester group.

Electronically, the two fluorine atoms withdraw electron density from the phenyl ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Computational models can disentangle these two effects. By calculating the electrostatic potential on the surface of the molecule, regions of positive and negative charge can be visualized, highlighting the electrophilic and nucleophilic sites.

Influence of Fluorine Substitution Patterns on Chemical Reactivity

Computational Prediction of Reaction Mechanisms and Transition States

The computational prediction of reaction mechanisms and their associated transition states is a cornerstone of modern theoretical chemistry, providing insights into reaction feasibility, kinetics, and pathways. nih.govgithub.io For a compound like this compound, a key reaction of interest would be its hydrolysis, which involves the cleavage of the ester bond.

Theoretical Approach: The study of reaction mechanisms via computational methods involves mapping the potential energy surface (PES) of the reacting system. Key points on this surface include the reactants, products, any intermediates, and the transition states that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy reaction path. github.ioe3s-conferences.org

Methodology for Studying Ester Hydrolysis: The hydrolysis of an ester can be catalyzed by either acid or base. A computational study would typically model the reaction pathway for both conditions. For instance, in a base-catalyzed hydrolysis, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

The general steps to computationally model this reaction would be:

Geometry Optimization: The 3D structures of the reactants (this compound and the nucleophile, e.g., OH⁻) and the expected products (2,4-difluorophenol and propionate) are optimized to find their lowest energy conformations. reddit.com

Transition State Search: A search for the transition state structure is performed. This can be initiated by constructing an approximate geometry of the transition state and using algorithms to locate the precise saddle point on the PES. reddit.comyoutube.com For ester hydrolysis, this would be the tetrahedral intermediate formed during the nucleophilic attack.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized transition state structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the breaking of the C-O ester bond and formation of the C-OH bond). github.io

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and the products (or intermediates) on the potential energy surface. reddit.com